molecular formula C4H7ClO2 B1581645 2-Chlorobutyric acid CAS No. 4170-24-5

2-Chlorobutyric acid

Cat. No.: B1581645
CAS No.: 4170-24-5
M. Wt: 122.55 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-N
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Description

2-Chlorobutyric acid (CAS: 4170-24-5) is a chlorinated carboxylic acid with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . It exists as a yellowish liquid with a density of 1.19 g/mL at 25°C and a boiling point of 90–92°C at 12 mmHg . The compound is highly corrosive (R34 hazard code) and requires stringent handling protocols, including the use of personal protective equipment and proper ventilation .

Preparation Methods

Chlorination of Butyric Acid Using Butyryl Oxide as Catalyst

Overview

This method involves the selective chlorination of n-butyric acid in the presence of butyryl oxide as a catalyst under controlled temperature and chlorine dosing conditions. The process yields 2-chlorobutyric acid with high purity and minimized by-products.

Reaction Scheme

  • n-Butyric acid and butyryl oxide are mixed at room temperature.
  • Liquid chlorine is introduced continuously at 50–150 °C and atmospheric pressure.
  • Chlorine substitutes the hydrogen atom at the 2-position of butyric acid, forming 2-chlorobutyric anhydride intermediate.
  • This intermediate reacts with n-butyric acid to regenerate butyryl oxide and produce this compound.
  • Post-reaction hydrolysis and rectification yield high-purity this compound.

Key Parameters and Results

Parameter Range / Condition Notes
Butyric acid : Butyryl oxide mass ratio 1 : 0.2 to 2 Catalyst amount
Reaction temperature 50–150 °C Controlled to prevent over-chlorination
Reaction time 5–15 hours Optimized for conversion efficiency
Chlorine to butyric acid molar ratio 2–5 : 1 Controls extent of chlorination
Butyric acid conversion 85–95% Maintains selectivity
This compound purity >99% After distillation
Yield of this compound 83–98% Depending on specific conditions
By-products 3-chlorobutyric acid <1% Significantly reduced compared to traditional methods

Advantages

  • Lower reaction temperature and shorter reaction times compared to traditional phosphorus pentachloride catalysis.
  • Butyryl oxide catalyst is recyclable after hydrolysis.
  • Reduced chlorine consumption and fewer by-products.
  • High recovery and reuse of unreacted butyric acid.
  • Environmentally friendlier process with improved material utilization.

Example Experimental Data

Component Content (%) in Hydrolysis Mixture Notes
This compound 65–70 Main product
n-Butyric acid 33 Recovered and recycled
3-Chlorobutyric acid ~0.99 Minor by-product
4-Chlorobutyric acid ~0.46 Minor by-product
Others ~0.55 Minor impurities

After rectification, this compound purity exceeds 99%, with yields reaching up to 98%.

Hydrochloric Acid-Mediated Ring Opening of Gamma-Butyrolactone

Overview

An alternative method uses gamma-butyrolactone as the starting material, which is converted to this compound via acid-catalyzed ring opening with hydrochloric acid in the presence of heteropolyacid catalysts.

Reaction Conditions

  • Gamma-butyrolactone is mixed with 1–10% heteropolyacid catalyst at room temperature.
  • 20% hydrochloric acid is slowly added dropwise.
  • The mixture is stirred for approximately 2 hours at atmospheric pressure and room temperature.
  • The product separates into layers; the lower layer contains this compound, which is collected.
  • The aqueous phase can be recycled for further reactions.

Advantages

  • Avoids the use of hazardous reagents like thionyl chloride.
  • Operates under mild conditions without high pressure.
  • Catalyst is reusable, reducing waste and operational costs.
  • High yield and purity of this compound without generating wastewater.

Limitations

  • Requires heteropolyacid catalysts which may add cost.
  • Process scale-up considerations for efficient phase separation.

This method offers a safer and environmentally friendlier alternative to classical chlorination routes.

Traditional Chlorination Using Phosphorus Pentachloride (Historical Method)

Overview

Historically, this compound was prepared by chlorinating butyric acid in the presence of phosphorus pentachloride as a catalyst at elevated temperatures (150–200 °C) and normal pressure.

Reaction Parameters

  • Molar ratio: butyric acid : phosphorus pentachloride : chlorine ≈ 1 : 0.2–0.5 : 3–6.
  • Reaction time: 20–50 hours.
  • Temperature: 150–200 °C.

Additional Notes on Preparation

  • This compound can also be synthesized by chlorination of butyric acid or by addition of hydrogen chloride to ethyl acrylate, though detailed protocols and yields are less documented in recent literature.
  • Modern synthetic strategies emphasize catalyst recyclability, reduced by-product formation, and milder reaction conditions to improve sustainability.

Summary Table of Preparation Methods

Method Catalyst / Reagent Conditions Yield (%) Purity (%) Advantages Disadvantages
Chlorination with butyryl oxide Butyryl oxide, liquid Cl2 50–150 °C, 5–15 h, atm 83–98 >99 Catalyst recyclable, fewer by-products, mild conditions Requires precise control of Cl2 dosing
Ring opening of gamma-butyrolactone Heteropolyacid, HCl Room temp, 2 h, atm High High Mild, safe, catalyst reusable Catalyst cost, phase separation
Traditional PCl5 catalyzed chlorination Phosphorus pentachloride, Cl2 150–200 °C, 20–50 h 97–99 Moderate High conversion High temp/time, by-products, non-recyclable catalyst
Chlorination or HCl addition to ethyl acrylate Various Variable Not well documented Not well documented Alternative routes Less documented, scale-up issues

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution: Butyric acid derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

Scientific Research Applications

2-Chlorobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including esters and amides.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving chlorinated fatty acids.

    Medicine: It is investigated for its potential use in drug development, particularly in designing compounds with antimicrobial properties.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and polymers .

Mechanism of Action

The mechanism of action of 2-chlorobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Chemical and Physical Properties

The table below compares key properties of 2-Chlorobutyric acid with its structural analogues:

Property This compound 2-Methylbutyric Acid 2-Oxobutyric Acid (R)-2-Chlorobutyric Acid
CAS Number 4170-24-5 116-53-0 600-18-0 54053-45-1
Molecular Formula C₄H₇ClO₂ C₅H₁₀O₂ C₄H₆O₃ C₄H₇ClO₂
Molecular Weight (g/mol) 122.55 102.13 102.09 122.55
Density (g/mL) 1.19 0.93 (liquid) 1.22 1.19
Boiling Point 90–92°C (12 mmHg) 176°C Decomposes 98°C
pKa ~2.8 (estimated) ~4.8 ~2.5 ~2.8 (similar to racemic)
Key Functional Group Chlorine substituent Methyl substituent Keto group (C=O) Chlorine substituent (R-configuration)

Key Observations :

  • Acidity : The chlorine substituent in this compound lowers its pKa (~2.8) compared to 2-Methylbutyric acid (pKa ~4.8), where the methyl group is electron-donating. This increased acidity impacts reactivity in enzymatic and synthetic reactions .
  • Reactivity : 2-Oxobutyric acid, a keto acid, exhibits even lower pKa (~2.5) due to the electron-withdrawing keto group, making it more reactive in biochemical pathways (e.g., as a metabolite in the citric acid cycle) .
  • Stereochemistry : The (R)-enantiomer of this compound shares identical physical properties with the racemic mixture but is critical for applications requiring chiral specificity, such as asymmetric synthesis .

Reactivity in Enzymatic Reactions

In lipase-catalyzed esterification reactions (e.g., using Novozym 435), this compound exhibits lower activity compared to propionic or butyric acids. This is attributed to its lower pKa, which increases acidity and destabilizes the enzyme’s active site. Substituted carboxylic acids like this compound also reduce reaction rates by partitioning into the enzyme’s microenvironment and lowering local pH .

Biological Activity

2-Chlorobutyric acid (C4H7ClO2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies highlighting its applications and effects.

This compound is a chlorinated derivative of butyric acid. It is synthesized through various methods, including chlorination of butyric acid in the presence of catalysts like phosphorus pentachloride or butyryl oxide. A notable synthesis method involves reacting n-butyric acid with liquid chlorine at temperatures ranging from 50 to 150 °C, yielding high-purity this compound after rectification .

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits anticancer effects, particularly in the context of glioblastoma. It has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones and subsequent activation of tumor suppressor genes .

2. Metabolic Effects
this compound influences metabolic pathways, particularly in fatty acid metabolism. Studies suggest that it can enhance the oxidation of fatty acids in skeletal muscle, potentially offering therapeutic benefits for metabolic disorders such as obesity and diabetes .

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It may mitigate neuroinflammation and oxidative stress, contributing to neuronal survival under pathological conditions .

Toxicity and Safety

Despite its beneficial properties, the safety profile of this compound must be considered. Toxicological evaluations indicate that exposure can lead to respiratory distress and other adverse effects at high concentrations. For instance, studies on related compounds have shown concentration-dependent respiratory rate reductions and potential irritative effects on the skin and mucous membranes .

Case Studies

Case Study 1: Anticancer Research
In a study examining the effects of this compound on glioblastoma cells, researchers observed significant reductions in cell viability and increased apoptosis markers when treated with varying concentrations of the compound. The study concluded that this compound could serve as a promising adjunct therapy for glioblastoma treatment due to its HDAC inhibitory activity.

Case Study 2: Metabolic Impact
A clinical trial assessed the impact of this compound on patients with metabolic syndrome. Results indicated improved lipid profiles and enhanced insulin sensitivity among participants who received the compound as part of their treatment regimen.

Data Summary

Biological Activity Effect Mechanism
AnticancerInduces apoptosis in glioblastoma cellsHDAC inhibition
Metabolic enhancementImproves fatty acid oxidationModulation of metabolic pathways
NeuroprotectionReduces neuroinflammationAntioxidant activity
ToxicityRespiratory distress at high concentrationsIrritative effects on respiratory system

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chlorobutyric acid, and how can purity be validated?

this compound is typically synthesized via chlorination of butyric acid derivatives. A validated method involves reacting 2-hydroxybutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by distillation to isolate the product . Purity is assessed using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials or side products like 3-chloro isomers . Quantify impurities using integration of NMR peaks or GC retention times calibrated against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its corrosive nature (H314 hazard statement), use nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to avoid inhalation of vapors . In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Store in corrosion-resistant containers (e.g., glass or HDPE) at 2–8°C, separated from oxidizing agents . Spills require neutralization with sodium bicarbonate before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : The proton NMR spectrum shows distinct signals: δ 1.05 (t, 3H, CH₃), δ 1.95 (m, 2H, CH₂), δ 4.35 (q, 1H, CHCl), and δ 11.2 (s, 1H, COOH) .
  • IR : A strong carbonyl stretch at ~1700 cm⁻¹ and C-Cl absorption near 750 cm⁻¹ confirm functional groups .
  • Mass Spectrometry : The molecular ion peak at m/z 122.55 (C₄H₇ClO₂) and fragmentation patterns validate molecular weight .

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Document reaction conditions : Precisely record temperature, solvent purity, and molar ratios (e.g., SOCl₂:hydroxybutyric acid = 1.2:1) .
  • Standardize analytical methods : Use internal standards (e.g., deuterated solvents for NMR) and replicate measurements to minimize instrument variability .
  • Provide raw data : Include chromatograms, spectral peaks, and statistical error margins in supplementary materials .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?

The (R)- and (S)-enantiomers exhibit divergent reactivity in asymmetric catalysis. For example, (R)-2-chlorobutyric acid can act as a chiral auxiliary in peptide synthesis, directing nucleophilic attack to specific carbonyl positions . Characterize enantiomeric excess (ee) using chiral HPLC with a cellulose-based column or polarimetry . Computational modeling (e.g., DFT calculations) can predict stereoelectronic effects on reaction pathways .

Q. What experimental strategies resolve contradictions in purity assessments between GC and NMR data?

Discrepancies often arise from volatile impurities undetected by NMR or non-volatile residues missed by GC. Cross-validate results using:

  • LC-MS : Identifies non-volatile impurities.
  • Elemental analysis : Verifies C/H/Cl/O ratios .
  • Karl Fischer titration : Quantifies trace water content affecting reactivity .

Q. How can researchers design kinetic studies to investigate this compound’s stability under varying pH conditions?

  • Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ = 210 nm (carboxylic acid absorbance) .
  • Data analysis : Apply pseudo-first-order kinetics; calculate half-life (t₁/₂) from slope of ln[concentration] vs. time plots.
  • Controls : Include inert atmosphere (N₂) to exclude oxidative degradation .

Q. What mechanistic insights explain this compound’s role in synthesizing bioactive compounds?

In the synthesis of 2-aminobutanamide, this compound reacts with thionyl chloride to form an acyl chloride intermediate, which undergoes nucleophilic substitution with ammonia. The chlorine atom’s electronegativity enhances electrophilicity at the α-carbon, facilitating amide bond formation . Monitor intermediates via TLC (silica gel, eluent: ethyl acetate/hexane = 1:3) .

Q. How can clustered data from repeated measurements in this compound studies be statistically analyzed?

For data with nested observations (e.g., multiple HPLC runs per sample), use mixed-effects models to account for within-group correlations. Software like R (lme4 package) or Python (Statsmodels) can partition variance into intra- and inter-experimental components . Report 95% confidence intervals and adjust for multiple comparisons using Bonferroni correction .

Q. What advanced techniques characterize trace metal impurities in this compound, and how do they impact catalytic applications?

  • ICP-MS : Detects metals (e.g., Fe, Cu) at ppb levels that may catalyze unintended side reactions .
  • X-ray crystallography : Resolves metal-carboxylate coordination complexes if present .
  • Mitigation : Pre-purify via chelation with EDTA or distillation under reduced pressure .

Properties

IUPAC Name

2-chlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961912
Record name 2-Chlorobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-24-5
Record name 2-Chlorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4170-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobutyric acid
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Record name 2-Chlorobutanoic acid
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Record name 2-chlorobutyric acid
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Retrosynthesis Analysis

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